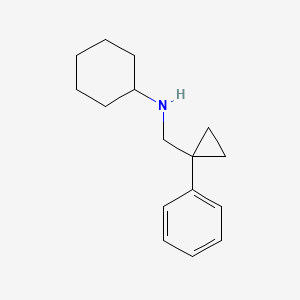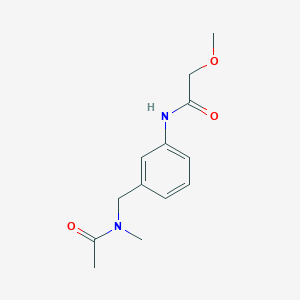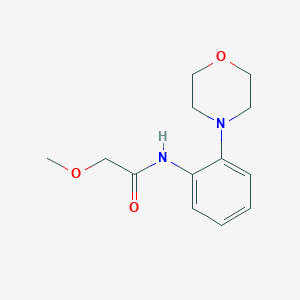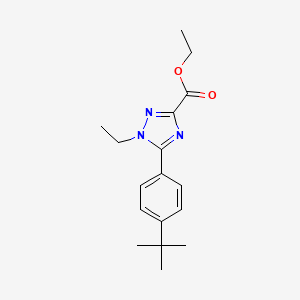![molecular formula C9H12N4O3S B14906038 n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves a multicomponent reaction. One common method includes the reaction of an appropriate thiazole derivative with a nitroimidazole compound under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various microorganisms.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. For example, it may inhibit the synthesis of nucleic acids in microorganisms, thereby preventing their growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives, such as:
- N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
- 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine
Uniqueness
N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a nitroimidazole moiety with a thiazole ring makes it particularly effective as an antimicrobial agent .
Propriétés
Formule moléculaire |
C9H12N4O3S |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
N-(1-methoxypropan-2-yl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
InChI |
InChI=1S/C9H12N4O3S/c1-6(5-16-2)10-7-8(13(14)15)12-3-4-17-9(12)11-7/h3-4,6,10H,5H2,1-2H3 |
Clé InChI |
QERWBIHZVYXEES-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)


![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)


![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)

